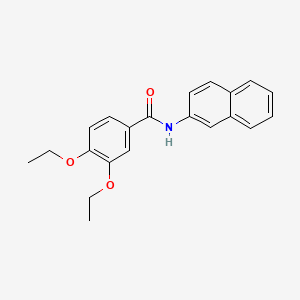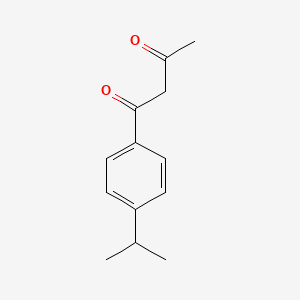
1-(4-isopropylphenyl)-1,3-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-isopropylphenyl)-1,3-butanedione, also known as IPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPD belongs to the family of chalcones, which are widely known for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-isopropylphenyl)-1,3-butanedione is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, 1-(4-isopropylphenyl)-1,3-butanedione forms a complex with the metal ion, which results in a change in the fluorescence properties of the compound. This change can be measured and used to quantify the amount of copper present in a sample.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-1,3-butanedione has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood, and further research is needed to determine its potential toxicity and side effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-isopropylphenyl)-1,3-butanedione in laboratory experiments is its high selectivity for copper ions. This makes it a useful tool for the detection and quantification of copper in biological samples. However, one limitation of using 1-(4-isopropylphenyl)-1,3-butanedione is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are several future directions for research on 1-(4-isopropylphenyl)-1,3-butanedione. One area of interest is the development of new fluorescent probes based on the structure of 1-(4-isopropylphenyl)-1,3-butanedione. These probes could be used for the detection of other metal ions or biomolecules in biological samples.
Another area of research is the investigation of 1-(4-isopropylphenyl)-1,3-butanedione as a potential therapeutic agent for the treatment of bacterial and fungal infections. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent antimicrobial activity, and further research is needed to determine its potential as a new class of antimicrobial agents.
Conclusion:
In conclusion, 1-(4-isopropylphenyl)-1,3-butanedione, or 1-(4-isopropylphenyl)-1,3-butanedione, is a chemical compound with unique properties and potential applications in various fields of science. Its high selectivity for copper ions makes it a useful tool for the detection and quantification of copper in biological samples, and its potent antimicrobial activity makes it a promising candidate for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action and potential toxicity of 1-(4-isopropylphenyl)-1,3-butanedione, as well as its potential applications in other areas of science.
合成方法
The synthesis of 1-(4-isopropylphenyl)-1,3-butanedione involves the condensation of 4-isopropylacetophenone with acetylacetone. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 81-83°C.
科学研究应用
1-(4-isopropylphenyl)-1,3-butanedione has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(4-isopropylphenyl)-1,3-butanedione has been shown to selectively bind to copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples.
In addition, 1-(4-isopropylphenyl)-1,3-butanedione has also been investigated for its antibacterial and antifungal properties. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
1-(4-propan-2-ylphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOASHSDXBBUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359311 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
CAS RN |
29681-96-7 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
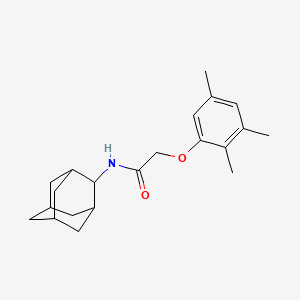
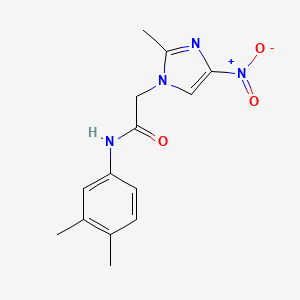
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
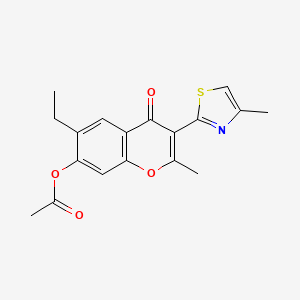
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
